Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-
Description
Properties
CAS No. |
55484-35-0 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(5-pyridin-4-ylfuran-2-yl)ethanone |
InChI |
InChI=1S/C11H9NO2/c1-8(13)10-2-3-11(14-10)9-4-6-12-7-5-9/h2-7H,1H3 |
InChI Key |
ZRTZZUSWSPVUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Ethanone, 1 5 4 Pyridinyl 2 Furanyl
Retrosynthetic Analysis of the Furan-Pyridinyl-Ethanone Core
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]-, two primary disconnections are logical.
Disconnection of the Furan-Pyridine C-C Bond: This is the most common approach, treating the bond between the furan (B31954) C5 and the pyridine (B92270) C4 as the key disconnection. This bond is typically formed in the forward synthesis via a cross-coupling reaction. This strategy leads to two precursor fragments:
A 2-acetylfuran (B1664036) derivative, such as 1-(5-halo-2-furanyl)ethanone .
A 4-substituted pyridine derivative, such as 4-pyridinylboronic acid or a stannyl (B1234572) pyridine.
Disconnection of the Acetyl Group C-C Bond: An alternative disconnection is the bond between the furan C2 and the acetyl group. This implies adding the acetyl group to a pre-formed 5-(4-pyridinyl)furan scaffold. The forward reaction would be a Friedel-Crafts acylation. This leads to:
5-(4-pyridinyl)-2-furan as the key intermediate.
An acetylating agent like acetyl chloride or acetic anhydride (B1165640) .
In some advanced strategies, the furan ring itself can be considered a synthon for other functional groups, such as a 1,4-dicarbonyl system, which can be useful for constructing other heterocyclic rings. youtube.com
Classical Synthetic Routes to Furan-Substituted Ketones
Classical methods provide the foundational chemistry for synthesizing the furanone portion of the target molecule.
The Paal-Knorr furan synthesis is a cornerstone method, involving the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the furan ring. pharmaguideline.comchim.it While versatile, preparing the required substituted 1,4-dicarbonyl precursor can be complex.
A more direct method for introducing the ketone is the Friedel-Crafts acylation of a pre-existing furan ring. pharmaguideline.com This reaction typically uses a Lewis acid catalyst, such as boron trifluoride, to add an acyl group from an acid anhydride or acyl halide. Acylation of furan is highly regioselective, with the acetyl group preferentially adding to the C2 position due to the electronic properties of the furan ring. pharmaguideline.comnumberanalytics.com
Other notable methods include the Feist-Benary furan synthesis , which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound. pharmaguideline.comacs.org Ring contraction of pyrylium (B1242799) salts when oxidized can also yield 2-acylfurans. pharmaguideline.com
| Method Name | Precursors | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, TsOH) | pharmaguideline.comchim.it |
| Friedel-Crafts Acylation | Furan, Acyl Halide/Anhydride | Lewis Acid (e.g., BF₃, AlCl₃) | pharmaguideline.com |
| Feist-Benary Synthesis | α-Halo Ketone, β-Dicarbonyl Compound | Base (e.g., Pyridine, Ammonia) | pharmaguideline.comacs.org |
| Ring Contraction | Pyrylium Salts | Oxidizing agent (e.g., H₂O₂) | pharmaguideline.com |
Strategies for Constructing the 4-Pyridinyl Moiety on a Furan Ring
Attaching a pyridine ring to a furan ring is a key step in the synthesis. This typically involves the coupling of two pre-functionalized heterocyclic rings. One common strategy is to start with a furan derivative, such as 2-acetylfuran , and functionalize the 5-position with a group suitable for cross-coupling, such as a halogen (bromine or iodine).
Alternatively, direct C-H arylation offers a more atom-economical approach. mdpi.comacs.org This method involves activating a C-H bond on the furan ring (preferentially at the C5 position if C2 is blocked) and coupling it directly with a functionalized pyridine, such as 4-chloropyridine or 4-bromopyridine . acs.org This strategy avoids the need to pre-functionalize the furan ring.
It is also possible to construct the pyridine ring itself from acyclic precursors in the presence of a furan-containing starting material, though this is less common for this specific substitution pattern.
Palladium-Catalyzed Cross-Coupling Reactions for Heterocycle Linkage
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for linking heterocyclic rings like furan and pyridine. acs.org
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. For the target molecule, this would typically be the reaction between 1-(5-bromofuran-2-yl)ethanone and 4-pyridinylboronic acid . The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ , in the presence of a base like potassium carbonate. ysu.amresearchgate.net
Stille Coupling: This involves the reaction of an organotin compound with an organohalide. An example would be coupling 2-(tributylstannyl)furan derivatives with 4-iodopyridine . nih.gov
Direct C-H Arylation: As mentioned, this modern technique directly couples a furan C-H bond with an aryl halide. mdpi.com The arylation of furans with aryl chlorides has been demonstrated using a palladium acetate (B1210297) catalyst with a specialized phosphine (B1218219) ligand. acs.org This approach can be used to couple 2-acetylfuran with 4-chloropyridine .
| Reaction | Furan Substrate | Pyridine Substrate | Catalyst/Ligand Example | Reference |
|---|---|---|---|---|
| Suzuki Coupling | 5-Bromo-2-acetylfuran | 4-Pyridinylboronic acid | PdCl₂(PPh₃)₂ | ysu.amresearchgate.net |
| Stille Coupling | 5-(Tributylstannyl)-2-acetylfuran | 4-Iodopyridine | Pd(PPh₃)₄ | nih.gov |
| Direct C-H Arylation | 2-Acetylfuran | 4-Chloropyridine | Pd(OAc)₂, 2-(dicyclohexylphosphino)biphenyl | acs.org |
One-Pot and Cascade Reactions for Expedited Synthesis
One-pot and cascade reactions enhance synthetic efficiency by combining multiple reaction steps into a single procedure, thereby saving time, resources, and reducing waste. princeton.edu While a specific one-pot synthesis for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- is not prominently documented, the principles can be applied.
For instance, ketones can react with acetylene (B1199291) in the presence of a superbase like KOH/DMSO to form substituted furans in a one-pot domino sequence. researchgate.net Similarly, multi-component reactions are known for synthesizing highly substituted pyridines. nih.gov A hypothetical one-pot approach could involve the generation of a 1,4-dicarbonyl intermediate that undergoes a Paal-Knorr furan synthesis, followed by an in-situ functionalization and cross-coupling to attach the pyridine ring without isolating intermediates.
Stereoselective Synthesis Approaches
The target molecule, Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, is an achiral, aromatic compound and therefore lacks stereocenters. As a result, stereoselective synthesis to control for enantiomers or diastereomers is not applicable to the final product.
However, stereoselectivity is a critical consideration in the synthesis of related saturated heterocycles, such as substituted tetrahydrofurans, which are common motifs in natural products. nih.gov Methods for their synthesis often involve stereoselective cycloadditions or intramolecular Sₙ2 reactions to control the relative and absolute stereochemistry of substituents on the ring. nih.gov
In the context of synthesizing the aromatic target molecule, the relevant concept is regioselectivity . This refers to controlling the position of substitution on the heterocyclic rings. Key regioselective challenges include:
Acylation of Furan: Ensuring the acetyl group adds to the C2 position rather than the C3 position during Friedel-Crafts acylation. pharmaguideline.comnumberanalytics.com
Coupling to Furan: Ensuring the pyridine ring attaches to the C5 position. This is generally achieved by using a 2-substituted furan, which directs subsequent electrophilic substitution or lithiation/coupling to the C5 position. acs.org
Substitution on Pyridine: Using a pre-substituted 4-halopyridine or 4-pyridinylboronic acid ensures the correct connectivity to the pyridine ring.
Scalability Considerations for Preparative Synthesis
Scaling a synthesis from the laboratory bench to preparative or industrial quantities introduces practical challenges.
Cost and Availability of Reagents: Classical routes like Friedel-Crafts acylation often use inexpensive, bulk chemicals. However, palladium-catalyzed cross-coupling reactions can be costly due to the price of palladium and specialized phosphine ligands. Developing methods with low catalyst loading is crucial for scalability. ysu.am
Reaction Conditions: Extreme temperatures, high pressures, or the use of hazardous reagents (e.g., organotin compounds in Stille couplings) are less desirable for large-scale production. Suzuki couplings, which often use more stable boronic acids and moderate conditions, are generally preferred.
Atom Economy and Process Mass Intensity: One-pot reactions and modern C-H activation strategies are highly advantageous as they reduce the number of steps, minimize solvent use, and decrease waste compared to multi-step sequences that require isolation and purification of intermediates. acs.org
Purification: The ease of product purification is a major factor. A route that produces a crystalline solid that can be purified by recrystallization is often more scalable than one that yields an oil requiring large-scale column chromatography.
A convergent synthesis, such as a Suzuki coupling between two well-defined heterocyclic fragments, often represents a good balance of reliability, efficiency, and scalability for producing compounds like Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-. organic-chemistry.org
Advanced Spectroscopic and Analytical Characterization of Ethanone, 1 5 4 Pyridinyl 2 Furanyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]- is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) and pyridine (B92270) rings, as well as the acetyl group. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing and anisotropic effects of the aromatic rings and the carbonyl group.
The protons on the pyridine ring are anticipated to appear as two doublets in the aromatic region. The protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded due to the inductive effect of the nitrogen. The protons meta to the nitrogen (H-3' and H-5') would appear at a slightly lower chemical shift. The furan ring protons, H-3 and H-4, are expected to appear as doublets, with their chemical shifts influenced by the adjacent acetyl and pyridinyl substituents. The acetyl group protons would present as a singlet in the upfield region.
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Pyridine) | 8.60 - 8.80 | d | ~6.0 |
| H-3', H-5' (Pyridine) | 7.50 - 7.70 | d | ~6.0 |
| H-4 (Furan) | 7.20 - 7.40 | d | ~3.5 |
| H-3 (Furan) | 7.00 - 7.20 | d | ~3.5 |
| CH₃ (Acetyl) | 2.50 - 2.60 | s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is expected to be the most downfield signal. The carbon atoms of the pyridine and furan rings will have distinct chemical shifts based on their proximity to the heteroatoms and substituents.
Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Acetyl) | 185.0 - 190.0 |
| C-2 (Furan) | 152.0 - 155.0 |
| C-5 (Furan) | 148.0 - 152.0 |
| C-2', C-6' (Pyridine) | 150.0 - 153.0 |
| C-4' (Pyridine) | 138.0 - 142.0 |
| C-3', C-5' (Pyridine) | 120.0 - 125.0 |
| C-4 (Furan) | 115.0 - 120.0 |
| C-3 (Furan) | 110.0 - 115.0 |
| CH₃ (Acetyl) | 25.0 - 30.0 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. Key correlations are expected between the pyridinyl protons (H-2'/H-3' and H-5'/H-6') and between the furan protons (H-3/H-4).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would confirm the assignments made in the ¹H and ¹³C NMR spectra. For instance, the signal for the acetyl protons would correlate with the acetyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the acetyl protons to the carbonyl carbon and C-2 of the furan ring, and from the furan proton H-4 to the pyridinyl carbon C-4'.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the connectivity and stereochemistry. For Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- , NOESY could show through-space correlations between the furan proton H-4 and the adjacent pyridinyl protons (H-3' and H-5').
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, allowing for the determination of the elemental composition and thus the molecular formula of a compound.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Analysis
In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern provides a "fingerprint" of the molecule, which is useful for structural elucidation.
The molecular ion peak (M⁺) for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- would be observed at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the acetyl group (M-43) and the cleavage of the bond between the furan and pyridine rings.
Predicted EI-MS Fragmentation Data Table
| m/z | Predicted Fragment |
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | Loss of a methyl radical (•CH₃) |
| [M-43]⁺ | Loss of an acetyl radical (•COCH₃), a characteristic fragmentation for acetyl-substituted compounds |
| [Pyridinyl-C≡C-C≡N]⁺ | Fragmentation of the furan ring |
| [Pyridinyl]⁺ | Pyridinyl cation |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
ESI-MS is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of a compound. In positive ion mode, Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- would be expected to show a prominent signal corresponding to the protonated molecule [M+H]⁺. High-resolution ESI-MS would provide the exact mass of this ion, allowing for the unambiguous determination of its elemental formula (C₁₁H₉NO₂).
Predicted ESI-HRMS Data
| Ion | Predicted Exact Mass |
| [C₁₁H₉NO₂ + H]⁺ | 188.0706 |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy is a powerful tool for identifying the functional groups and structural features of a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the stiffness of the bonds connecting them.
Identification of Key Functional Group Vibrations (C=O, C-H, Heterocyclic Rings)
The IR and Raman spectra of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- are expected to be rich with characteristic bands corresponding to its constituent functional groups.
Carbonyl (C=O) Stretching: The most prominent feature in the IR spectrum is anticipated to be the strong absorption band corresponding to the C=O stretching vibration of the acetyl group. For conjugated ketones, this band typically appears in the region of 1660-1700 cm⁻¹. For instance, in 2-acetylfuran (B1664036), a related compound, this vibration is observed around 1675 cm⁻¹. The conjugation with the furan ring is expected to lower the frequency compared to a non-conjugated ketone.
C-H Stretching and Bending: Aromatic and heteroaromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching from the methyl group of the acetyl moiety will likely appear just below 3000 cm⁻¹. C-H in-plane and out-of-plane bending vibrations for both the furan and pyridine rings will produce a complex pattern in the fingerprint region (below 1500 cm⁻¹), which is highly specific to the molecule's structure.
Heterocyclic Ring Vibrations: The stretching vibrations of the C=C and C-N bonds within the pyridine and furan rings are expected to give rise to a series of bands in the 1400-1600 cm⁻¹ region. Furan itself exhibits characteristic ring stretching modes. nih.gov Similarly, the pyridine ring has well-defined vibrational modes. The coupling of these two rings will likely lead to shifts and splitting of these bands. The C-O-C stretching of the furan ring is another characteristic vibration, typically found in the 1000-1300 cm⁻¹ range. nih.gov
Table 1: Expected Characteristic Vibrational Frequencies for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
|---|---|---|
| C=O (acetyl) | 1660 - 1700 | Strong |
| Aromatic C-H (stretch) | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H (stretch) | 2850 - 3000 | Medium |
| C=C & C=N (ring stretch) | 1400 - 1600 | Medium to Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Studies
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels.
Analysis of Electronic Transitions and Conjugation Effects
The UV-Vis absorption spectrum of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- is expected to show multiple absorption bands arising from π→π* and n→π* electronic transitions.
π→π Transitions:* The extended π-conjugated system, encompassing the pyridine ring, the furan ring, and the acetyl group, will give rise to intense π→π* transitions. These are likely to appear at longer wavelengths (lower energy) compared to the individual parent heterocycles due to the increased conjugation. For comparison, 2-acetylfuran exhibits a strong absorption maximum around 270 nm and a shoulder at approximately 295 nm. nist.gov The addition of the pyridine ring is expected to cause a bathochromic (red) shift in these transitions.
n→π Transitions:* A weaker absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons is also anticipated. This transition is often observed as a shoulder on the tail of the more intense π→π* bands.
The emission properties (fluorescence or phosphorescence) of this compound would depend on the nature of its lowest excited state and the efficiency of non-radiative decay pathways. The planarity of the molecule and the presence of heteroatoms can influence the emission quantum yield.
Table 2: Expected UV-Vis Absorption Maxima for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-
| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | 250 - 350 | High |
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- is not publicly available, we can infer expected structural parameters from related compounds.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
A computational study on a related furanium cation suggests that bond lengths and angles can be predicted with reasonable accuracy. researchgate.net
Intermolecular Interactions and Crystal Packing Studies
In the solid state, the crystal packing of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- would be governed by a variety of intermolecular interactions. These could include:
Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds involving the acetyl oxygen and the pyridine nitrogen as acceptors are possible.
The analysis of crystal structures of related furan-pyridine systems often reveals complex three-dimensional networks formed through such interactions. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- |
| 2-Acetylfuran |
| Furan |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
The purity and quantitative analysis of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- are critical for its characterization and use in various applications. Chromatographic techniques are the cornerstone for assessing the purity profile, identifying impurities, and quantifying the compound in different matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for these analytical challenges.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and conducting quantitative analysis of semi-volatile and non-volatile compounds like Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-. The development of a robust HPLC method is essential for ensuring accurate and reproducible results.
Detailed Research Findings:
Method development for a compound like Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- typically involves a systematic optimization of chromatographic conditions. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. A study on the related compound, 1-furan-2-yl-3-pyridin-2-yl-propenone, utilized HPLC with ultraviolet (UV) spectrometry for pharmacokinetic studies, demonstrating the utility of this approach. nih.gov The selection of a suitable stationary phase, such as a C18 or a biphenyl (B1667301) column, is a critical first step. sigmaaldrich.com Biphenyl phases can offer superior peak shape for aromatic compounds. sigmaaldrich.com
The mobile phase composition, typically a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic modifier (such as acetonitrile (B52724) or methanol), is optimized to achieve adequate retention and resolution of the main peak from any impurities. sigmaaldrich.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good peak shape. sigmaaldrich.comfrontiersin.org
Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. For quantitative analysis, calibration curves are constructed over a defined concentration range, and the method is validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For instance, validation of methods for similar compounds has demonstrated linearity across concentration ranges of 1–500 ng/mL, with intra- and inter-day precision (RSD%) often below 3%. researchgate.net
Table 1: Typical HPLC Method Parameters for Analysis of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- This table presents a hypothetical but representative set of HPLC conditions based on methods for structurally related compounds.
| Parameter | Condition | Source |
| Instrumentation | Agilent 1290 series HPLC or similar | sigmaaldrich.com |
| Column | Ascentis® Express Biphenyl, 15 cm x 2.1 mm, 2.7 µm | sigmaaldrich.com |
| Mobile Phase A | 2 mM Ammonium Formate, 0.1% Formic Acid in Water | sigmaaldrich.comresearchgate.net |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | sigmaaldrich.comfrontiersin.org |
| Gradient | 5% B to 95% B over 15 minutes | sigmaaldrich.comfrontiersin.org |
| Flow Rate | 0.4 mL/min | sigmaaldrich.com |
| Column Temperature | 40 °C | sigmaaldrich.com |
| Injection Volume | 5 - 10 µL | sigmaaldrich.comfrontiersin.org |
| Detection | Diode Array Detector (DAD) at optimal wavelength | researchgate.net |
Gas Chromatography (GC) for Volatile Purity Profiling
Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable semi-volatile compounds. It is particularly useful for profiling volatile impurities that may be present in the final product, originating from starting materials or side reactions during the synthesis of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-.
Detailed Research Findings:
For GC analysis, the compound is vaporized in a heated inlet and separated on a capillary column. The choice of the column's stationary phase is crucial for achieving separation. A low-bleed, inert column, such as a 5% phenyl-methylpolysiloxane (e.g., SLB®-5ms or HP-5MS), is often selected for its versatility and stability. sigmaaldrich.commdpi.com The NIST WebBook provides GC data for related furan compounds like 2-Acetylfuran, showing typical retention indices on non-polar columns which are useful for method development. nist.govnist.gov
The analysis is typically run with a temperature program, where the column oven temperature is gradually increased to elute compounds with a wide range of boiling points. nist.gov A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its robustness and linear response for carbon-containing compounds. nih.gov Headspace solid-phase microextraction (HS-SPME) can be coupled with GC-FID to analyze volatile impurities in juice samples, a technique that could be adapted for purity profiling. nih.gov The method involves optimizing parameters like extraction temperature and time to ensure efficient transfer of volatile analytes from the sample matrix to the GC system. nih.gov
Table 2: Representative GC Method Parameters for Volatile Impurity Profiling This table outlines typical GC conditions for analyzing volatile impurities related to Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-.
| Parameter | Condition | Source |
| Instrumentation | Agilent 7890A GC or equivalent | nih.gov |
| Column | HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness | mdpi.com |
| Carrier Gas | Helium at 1 mL/min | mdpi.com |
| Inlet Temperature | 250 °C | nih.gov |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | mdpi.comnih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Detector Temp. | 300 °C | nih.gov |
| Injection Mode | Splitless (1 µL) | nih.gov |
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Impurity Identification and Trace Analysis
Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry (MS), are indispensable for identifying unknown impurities and performing trace-level analysis.
Detailed Research Findings:
In impurity profiling studies of related compounds like fentanyl, LC-HRMS has been used to identify specific impurities that serve as chemical attribution signatures for different synthesis routes. researchgate.net The soft ionization source, typically Electrospray Ionization (ESI), generates protonated molecular ions [M+H]+, which are then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. epa.gov This process, known as Selected Reaction Monitoring (SRM) in tandem mass spectrometry, allows for highly specific and sensitive quantification, even in complex matrices. researchgate.net Methods have been developed with limits of quantification in the low ng/L to pg/g range. frontiersin.org
GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. mdpi.com It provides greater selectivity and lower detection limits compared to GC with conventional detectors. nih.gov The electron ionization (EI) source produces a characteristic fragmentation pattern that can be compared against spectral libraries (like the NIST/EPA/NIH library) for compound identification. nih.govnist.gov When dealing with complex matrices or co-eluting peaks, tandem MS (MS/MS) in Multiple Reaction Monitoring (MRM) mode significantly enhances selectivity by monitoring specific parent-to-daughter ion transitions. mdpi.com This approach has been successfully used for the simultaneous analysis of furan and its derivatives in various food matrices, achieving low limits of detection and quantification (0.003–0.675 ng/g). mdpi.com
Table 3: Comparison of Hyphenated Analytical Techniques
| Feature | LC-MS/MS | GC-MS/MS |
| Analytes | Non-volatile, semi-volatile, thermally labile compounds. researchgate.net | Volatile, semi-volatile, thermally stable compounds. nih.gov |
| Ionization | Soft ionization (e.g., ESI, APCI), minimal fragmentation, strong molecular ion signal. epa.govresearchgate.net | Hard ionization (e.g., EI), extensive fragmentation, detailed structural information, library searchable spectra. nih.gov |
| Selectivity | High, especially in MRM/SRM mode. epa.gov | High, enhanced in MRM mode to resolve co-eluting peaks. mdpi.com |
| Sensitivity | Excellent for trace analysis (ng/L to pg/mL levels). frontiersin.orgresearchgate.net | Very good, with LOQs in the ng/g range possible. mdpi.com |
| Application | Purity analysis, metabolite identification, trace contaminant quantification. nih.govresearchgate.net | Volatile impurity profiling, identification of synthesis byproducts and starting materials. mdpi.comresearchgate.net |
Chemical Reactivity and Mechanistic Studies of Ethanone, 1 5 4 Pyridinyl 2 Furanyl
Reactivity of the Pyridine (B92270) Ring
Nitrogen Basicity and Protonation Studies
The basicity of Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]- is primarily attributed to the lone pair of electrons on the nitrogen atom of the pyridine ring. This lone pair resides in an sp² hybrid orbital and is not part of the aromatic π-system, making it available for protonation. wikipedia.orgyoutube.com The basic strength, typically quantified by the pKa of its conjugate acid, is significantly influenced by the electronic nature of the substituents on the pyridine ring.
Table 4.3.1.1: Comparison of pKa Values for Pyridine and Related Compounds
| Compound | Substituent at C-4 | pKa of Conjugate Acid | Effect on Basicity Relative to Pyridine |
| Pyridine | -H | 5.25 | Reference |
| 4-Methylpyridine | -CH₃ (electron-donating) | 6.02 | Increased |
| 4-Aminopyridine | -NH₂ (electron-donating) | 9.11 | Significantly Increased |
| 4-Chloropyridine | -Cl (electron-withdrawing) | 3.83 | Decreased |
| 4-Nitropyridine | -NO₂ (strongly electron-withdrawing) | 1.61 | Significantly Decreased |
| Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- | -[5-(acetyl)-2-furanyl] (electron-withdrawing) | Predicted < 5.25 | Decreased (Predicted) |
Note: Data for this table is compiled from various sources on substituted pyridine basicity. The value for the title compound is a prediction based on electronic effects.
Nucleophilic and Electrophilic Substitution on the Pyridine Ring
The reactivity of the pyridine ring in Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- towards substitution reactions is governed by the electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom.
Nucleophilic Aromatic Substitution
The pyridine ring is activated towards nucleophilic attack, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. stackexchange.comquora.com This is because the attack of a nucleophile at these positions generates a high-energy anionic intermediate (a Meisenheimer-like complex) where the negative charge can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com In Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, the C-4 position is already substituted. Therefore, nucleophilic substitution, typically requiring a good leaving group, would be directed to the C-2 and C-6 positions. The reaction proceeds via an addition-elimination mechanism. quimicaorganica.org
Electrophilic Aromatic Substitution
Conversely, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). youtube.comquimicaorganica.org The ring nitrogen withdraws electron density, making the ring less nucleophilic. youtube.com Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring towards attack by an electrophile. youtube.comquimicaorganica.org In the rare event that EAS occurs, it is directed to the C-3 and C-5 positions, as attack at these positions avoids placing a positive charge on the already electron-deficient nitrogen in the resonance structures of the reaction intermediate (the sigma complex). quimicaorganica.org The presence of the electron-withdrawing 5-acetyl-2-furanyl group at the C-4 position would further disfavor electrophilic attack on the pyridine ring.
Regioselectivity and Stereoselectivity in Chemical Transformations
The structure of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- offers several sites for chemical reactions, with regioselectivity and stereoselectivity being key considerations in its transformations. wikipedia.org
Reactions at the Carbonyl Group: The acetyl group is a primary site for various transformations.
Reduction: Reduction of the ketone to a secondary alcohol using agents like sodium borohydride (B1222165) would occur regioselectively at the carbonyl carbon. This transformation would create a new chiral center, leading to a racemic mixture of enantiomers unless a stereoselective reducing agent is employed.
Baeyer-Villiger Oxidation: This reaction involves the regioselective insertion of an oxygen atom. For an acetyl group attached to an aromatic ring, the oxygen is typically inserted between the carbonyl carbon and the aromatic ring carbon. wikipedia.org However, given the two different "R" groups (methyl and furanyl), oxidation would likely yield an ester, with the migratory aptitude of the furanyl group versus the methyl group determining the product.
Aldol (B89426) Condensation: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then react with an aldehyde or ketone in a regioselective manner.
Stereoselective Synthesis: The development of stereoselective methods for the synthesis of substituted tetrahydrofurans, which could be accessed from furan (B31954) precursors, is an active area of research due to their presence in many biologically active natural products. nih.govgoogle.com Transformations of the furan ring or the acetyl group in Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- could serve as entry points for creating stereocenters.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of chemical transformations involving Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-.
Mechanism of Nucleophilic Aromatic Substitution on the Pyridine Ring: As mentioned, nucleophilic attack is favored at the C-2 and C-6 positions. The mechanism involves two main steps:
Addition of the Nucleophile: A nucleophile attacks the electron-deficient carbon (C-2 or C-6), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is key, and it is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom. stackexchange.comquora.com
Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of a leaving group (if present) from the same carbon atom that was attacked.
Mechanism of Electrophilic Substitution on the Furan Ring: Electrophilic substitution on furan proceeds via a mechanism similar to that of other aromatic compounds, involving the formation of a cationic resonance-stabilized intermediate (sigma complex).
Attack by the Electrophile: The π-system of the furan ring acts as a nucleophile, attacking an electrophile (E⁺). Attack at the C-3 or C-4 position would generate a carbocationic intermediate. The stability of this intermediate determines the regioselectivity. quora.comyoutube.com
Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the furan ring and yielding the substituted product. youtube.com
Mechanism of Carbonyl Reduction: The reduction of the acetyl ketone to an alcohol with a hydride reagent like NaBH₄ involves the nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate by the solvent (e.g., ethanol (B145695) or water) to give the final alcohol product.
Formation of Coordinated Species with Transition Metals
The pyridine nitrogen atom in Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- makes it an excellent N-donor ligand for the formation of coordination complexes with a wide variety of transition metals. wikipedia.orgresearchgate.net The lone pair on the nitrogen is readily available to form a coordinate covalent bond with a metal center. researchgate.net
The molecule also possesses other potential donor atoms, namely the oxygen of the furan ring and the oxygen of the acetyl group. This raises the possibility of the ligand acting in a polydentate fashion, potentially forming chelate rings which enhance complex stability. For example, coordination could occur through both the pyridine nitrogen and the acetyl oxygen, forming a six-membered chelate ring. Such pyridyl-azole based ligands have been used to create various metal complexes. nih.gov
The geometry of the resulting metal complexes can vary significantly (e.g., octahedral, tetrahedral, square planar) depending on the metal ion, its oxidation state, and the stoichiometry of the ligand. wikipedia.org Research into pyridyl-based ligands is extensive, driven by their applications in catalysis, materials science, and as models for biological systems. rsc.org
Table 4.6.1: Representative Crystal Structure Data for a Related Pyridyl-Ligand Metal Complex
| Parameter | [PdCl₂(C₁₂H₁₄N₄)]·C₃H₇NO nih.gov |
| Compound Name | dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN⁴)pyridine-κN]palladium(II) dimethylformamide monosolvate |
| Metal Center | Palladium(II) |
| Coordination Geometry | Square-planar |
| Ligand(s) | 2-(3-cyclopentyl-1,2,4-triazol-5-yl)pyridine, Chloride |
| Coordination Sites | Pyridine-N, Triazole-N⁴ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
This table presents data for a related palladium complex with a functionalized pyridyl-azole ligand to illustrate the type of coordinated species that can be formed and characterized. nih.gov
Synthesis and Exploration of Structural Analogues and Derivatives of Ethanone, 1 5 4 Pyridinyl 2 Furanyl
Derivatization at the Pyridine (B92270) Moiety
The pyridine ring in Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]- offers multiple avenues for structural modification, allowing for the fine-tuning of its electronic and steric properties.
Introduction of Alkyl, Aryl, and Heteroaryl Substituents
The introduction of new carbon-carbon bonds at various positions on the pyridine ring can be achieved through a range of modern cross-coupling reactions. The Kröhnke pyridine synthesis is a classical and versatile method for constructing substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds, and it is amenable to a wide array of aryl and alkyl substituents. wikipedia.org More contemporary methods like the Suzuki and Stille cross-coupling reactions offer reliable ways to introduce aryl and heteroaryl groups, particularly when starting from a halogenated pyridine precursor. beilstein-journals.org
| Derivative Class | General Synthetic Approach | Potential Substituents |
| Alkyl-substituted | Kröhnke pyridine synthesis, Nickel-catalyzed reductive coupling | Methyl, Ethyl, Isopropyl |
| Aryl-substituted | Suzuki, Stille, or Heck cross-coupling | Phenyl, Naphthyl, Tolyl |
| Heteroaryl-substituted | Suzuki or Stille cross-coupling | Thienyl, Furanyl, Pyrrolyl |
Halogenation and Functionalization of the Pyridine Ring
The selective introduction of halogen atoms onto the pyridine ring is a key step for further functionalization. Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, often requiring harsh conditions. However, methods utilizing pyridine N-oxides as intermediates can facilitate electrophilic substitution. nih.gov More recent developments involve the use of designed phosphine (B1218219) reagents that enable selective halogenation at the 4-position under milder conditions. nih.gov Once halogenated, these positions can be further functionalized through various cross-coupling reactions or nucleophilic aromatic substitution.
| Reaction Type | Typical Reagents | Expected Product |
| Chlorination | N-Chlorosuccinimide (NCS), SO₂Cl₂ | Chloro-substituted pyridine derivative |
| Bromination | N-Bromosuccinimide (NBS), Br₂ | Bromo-substituted pyridine derivative |
| Iodination | N-Iodosuccinimide (NIS), I₂ | Iodo-substituted pyridine derivative |
N-Oxidation and Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom allows for straightforward N-oxidation and quaternization reactions. Oxidation to the N-oxide is typically achieved using oxidizing agents like hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (mCPBA). google.com Pyridine N-oxides are valuable intermediates as they can alter the reactivity of the pyridine ring, facilitating both electrophilic and nucleophilic substitutions. semanticscholar.org
Quaternization involves the reaction of the pyridine nitrogen with an alkyl or aryl halide to form a pyridinium (B92312) salt. mdpi.com This modification introduces a positive charge, significantly altering the molecule's electronic properties and solubility.
| Reaction | Reagents | Product Feature |
| N-Oxidation | H₂O₂, mCPBA | Formation of a pyridine N-oxide |
| Quaternization | Alkyl halides (e.g., CH₃I, C₂H₅Br) | Formation of a pyridinium salt |
Substituent Effects and Modifications on the Furan (B31954) Ring
The furan ring is another key site for modification, offering opportunities to introduce a variety of functional groups that can modulate the compound's properties.
Introduction of Electron-Donating and Electron-Withdrawing Groups
The furan ring is generally more susceptible to electrophilic substitution than benzene (B151609), and these reactions typically occur at the position adjacent to the oxygen atom. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can influence the reactivity and regioselectivity of these substitutions. For instance, the presence of an EDG can further activate the ring towards electrophilic attack. Conversely, an EWG will deactivate the ring. The oxidation of the furan ring, for example with potassium permanganate, can lead to ring-opening and the formation of carboxylic acid derivatives. beilstein-journals.org
| Group Type | Example Substituents | General Effect on Furan Ring |
| Electron-Donating | -OCH₃, -CH₃, -NH₂ | Increased reactivity towards electrophiles |
| Electron-Withdrawing | -NO₂, -CN, -C(O)R | Decreased reactivity towards electrophiles |
Exploration of Isomeric Furan-Substituted Ethanones
The synthesis of isomeric structures, where the pyridine and acetyl groups are attached at different positions of the furan ring, can lead to compounds with distinct properties. For example, a 1-(4-(pyridin-4-yl)furan-2-yl)ethanone or a 1-(5-(pyridin-3-yl)furan-2-yl)ethanone would present different spatial arrangements of the heterocyclic rings, potentially impacting their biological activity or material properties. The synthesis of such isomers can often be achieved by selecting appropriately substituted furan precursors in a convergent synthetic strategy, such as a palladium-catalyzed cross-coupling reaction. organic-chemistry.org Computational studies on related pyridinyl-furanyl systems, such as 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium, have been used to predict reactivity and preferred sites for nucleophilic attack. nih.govresearchgate.net
| Isomer | Potential Synthetic Precursors |
| 1-(4-(Pyridin-4-yl)furan-2-yl)ethanone | 4-Bromofuran-2-carbaldehyde and a pyridin-4-yl boronic acid |
| 1-(5-(Pyridin-3-yl)furan-2-yl)ethanone | 5-Bromofuran-2-carbaldehyde and a pyridin-3-yl boronic acid |
Modifications and Homologation of the Ethanone Side Chain
The ethanone side chain of the parent compound serves as a versatile handle for structural modifications. Scientists have investigated various strategies to alter its length, introduce branching, and incorporate additional functional groups, thereby modulating the physicochemical and pharmacological properties of the resulting molecules.
Elongation and Branching of the Alkyl Chain
The elongation of the alkyl chain of the ethanone moiety is primarily achieved through reactions such as the Claisen-Schmidt condensation. nih.govresearchgate.netnih.govmdpi.comtandfonline.com This reaction involves the condensation of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- with various aromatic aldehydes in the presence of a base, typically sodium or potassium hydroxide, to yield α,β-unsaturated ketones, commonly known as chalcones. nih.govresearchgate.net The general synthetic pathway is outlined below:
Scheme 1: Synthesis of Chalcone (B49325) Derivatives
[Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-] + CH2O + R2NH --> [1-(5-(4-pyridinyl)-2-furanyl)-2-(dialkylaminomethyl)ethanone]
[Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-] + R-NH2 + (R'O)2P(O)H --> [Dialkyl ((aryl)(1-(5-(4-pyridinyl)-2-furanyl)ethyl)amino)methylphosphonate]
The pyrazoline ring itself is a well-known pharmacophore, and its incorporation into the furan-pyridinyl scaffold has yielded compounds with significant biological activities.
nih.govnih.govmdpi.com### 5.5. Structure-Reactivity and Structure-Activity Relationship (SAR) Studies of Derivatives
The synthesis of a library of derivatives based on the Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- scaffold has enabled extensive structure-activity relationship (SAR) studies. These studies aim to correlate the structural features of the molecules with their biological activities, providing valuable insights for the design of more potent and selective compounds.
For instance, in the context of antimicrobial activity, the nature of the substituent on the aryl ring of the chalcone and pyrazoline derivatives has been shown to significantly influence their efficacy.
mdpi.comnih.govresearchgate.netTable 1: Antimicrobial Activity of Selected Furan-Derived Chalcones and Pyrazolines
| Compound | Substituent (Ar) | Bacterial Strain | Activity (MIC in µg/mL) |
| Chalcone 2a | 4-Chlorophenyl | Staphylococcus aureus | 15.62 |
| Chalcone 2h | 2-Chloro-4-nitrophenyl | Staphylococcus aureus | 31.25 |
| Pyrazoline 3d | 4-Methoxyphenyl | Escherichia coli | 62.5 |
Data compiled from studies on analogous furan-chalcone and pyrazoline derivatives. mdpi.comnih.gov Similarly, SAR studies on anticancer activity have revealed that the presence and position of certain functional groups on the pyridine and furan rings can modulate the cytotoxic effects of these compounds against various cancer cell lines. F mdpi.comnih.govnih.govor example, some furan-based derivatives have shown promising activity against breast cancer (MCF-7) and liver cancer (HepG-2) cell lines.
mdpi.comnih.govThe electronic properties of the substituents also play a crucial role. Electron-withdrawing groups on the aryl ring of chalcones can enhance their reactivity as Michael acceptors, which may contribute to their biological activity.
Computational Chemistry and Theoretical Investigations of Ethanone, 1 5 4 Pyridinyl 2 Furanyl
Quantum Chemical Calculations (Density Functional Theory - DFT)
No published studies were found that performed DFT calculations on "Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-". Consequently, data regarding its electronic structure, molecular orbital analysis (HOMO/LUMO), charge distribution, electrostatic potential maps, and predicted vibrational frequencies are not available.
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
A determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions, has not been reported for this compound.
Charge Distribution and Electrostatic Potential Maps
There are no available data or visualizations of the electrostatic potential map for this molecule, which would illustrate the charge distribution and predict sites for electrophilic and nucleophilic attack.
Vibrational Frequencies and Spectroscopic Property Prediction
Theoretical predictions of the infrared (IR) spectrum and vibrational modes for "Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-" are absent from the scientific literature.
Conformational Analysis and Energy Minimization Studies
A computational analysis to identify the stable conformers and the energy barriers associated with torsional rotations within "Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-" has not been documented.
Identification of Stable Conformers and Torsional Barriers
Information regarding the preferred spatial arrangement of the furan (B31954) and pyridine (B92270) rings relative to the ethanone (B97240) group, as well as the rotational energy landscape, is currently unknown.
Reaction Mechanism Elucidation via Computational Pathways
There are no computational studies that elucidate potential reaction mechanisms involving this compound. Such studies would provide valuable insights into its reactivity and potential synthetic pathways.
Transition State Characterization and Activation Energy Calculations
A thorough search of academic and research databases reveals no specific studies dedicated to the transition state characterization or activation energy calculations for reactions involving Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-. Computational chemistry is a powerful tool for elucidating reaction mechanisms, determining the geometry of transition states, and calculating the energy barriers (activation energies) that govern reaction rates. Such studies often employ methods like Density Functional Theory (DFT) to model the potential energy surface of a chemical reaction. However, for this particular compound, no such investigations appear to have been undertaken or published.
Quantitative Structure-Property Relationship (QSPR) Modeling
No dedicated Quantitative Structure-Property Relationship (QSPR) models for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- were found in the available literature. QSPR studies establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. These models are used to predict properties of new or untested compounds based on their molecular descriptors. Although the foundational concepts of QSPR are well-established and applied to many classes of chemical compounds, there is no evidence of their specific application to develop predictive models for the properties of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-.
Research on Advanced Applications Non Clinical of Ethanone, 1 5 4 Pyridinyl 2 Furanyl and Its Analogues
Exploration in Materials Science Research
The bifunctional nature of molecules containing both pyridine (B92270) and furan (B31954) moieties suggests their utility as building blocks for functional polymers and coatings. The combination of a Lewis basic nitrogen atom, an electron-rich furan ring, and a reactive ketone group allows for various polymerization strategies and imparts unique properties to the resulting materials.
Monomer or Intermediate in Polymer Synthesis
While specific polymerization of Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]- is not extensively documented, the characteristics of its constituent parts suggest its potential as a monomer. Furan-based polymers are gaining attention as sustainable materials derived from renewable biomass. rsc.org The furan ring can be incorporated into polymer backbones to create materials like bio-based polyimides and polyesters. mdpi.comacs.org These polymers can exhibit excellent thermal stability. mdpi.com Similarly, pyridine-containing polymers are valued for their unique electronic properties and the basicity of the nitrogen atom. nih.gov
The title compound could potentially undergo polymerization through several mechanisms:
Polycondensation: The ketone group could be a site for reactions to form larger polymer chains.
Ring-Opening Metathesis Polymerization (ROMP): Analogues with strained rings attached to the pyridinyl-furan core could be synthesized, and the pyridine unit's Lewis basicity could influence the polymerization process. nih.gov
Electrochemical Polymerization: The aromatic nature of both the furan and pyridine rings suggests that electrochemical methods could be used to form conjugated polymers.
The properties of polymers derived from such monomers are influenced by the pendant groups attached to the polymer backbone. nih.gov The pyridinyl-furanyl group as a pendant moiety could significantly affect the polymer's solubility, thermal properties, and chain conformation. nih.govmdpi.com
| Structural Feature | Potential Role in Polymer Synthesis | Example from Analogue Research |
| Furan Ring | Can be part of the polymer backbone, providing a bio-based and potentially rigid component. mdpi.com | Synthesis of bio-based polyimides and polyesters from furan-based diamines or diacids. mdpi.comacs.org |
| Pyridine Ring | Can be a pendant group influencing solubility and thermal properties, or part of the backbone in specialized polymers. nih.govmdpi.com | Co-polyamides with pendant pyridinyl groups have been synthesized for applications such as water desalination. mdpi.com |
| Ketone Group | Can act as a reactive site for polycondensation reactions or for post-polymerization modification. | Not specifically detailed in the provided context for polymerization. |
Application in Functional Coatings and Films
Polymers containing furan and pyridine derivatives have shown promise in the development of functional coatings and films. Furan resins, for example, are noted for their thermal stability, chemical resistance, and fire retardancy, making them suitable for protective coatings. researchgate.net The incorporation of a pyridinyl group can enhance properties like adhesion and hydrophilicity. A series of aromatic co-polyamides with pendant pyridinyl groups were found to form mechanically resistant films with moderate hydrophilicity. mdpi.com The presence of both terminal and pendant fluoroalkyl groups in polyurethane films can also significantly affect their surface properties and thermal stability. mdpi.com
Films and coatings derived from polymers containing the Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- moiety could potentially exhibit:
Enhanced Adhesion: The polar pyridine nitrogen can improve adhesion to various substrates.
Stimuli-Responsiveness: Furan groups can participate in reversible Diels-Alder reactions, which could be used to create self-healing or shape-memory coatings. researchgate.net
Modified Surface Properties: The combination of the pyridinyl and furanyl groups would influence the hydrophilicity and surface energy of the coating. mdpi.com
Catalytic Applications in Organic Synthesis
The molecular architecture of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- is well-suited for applications in catalysis, both as an organocatalyst and as a ligand for transition metals.
Organocatalysis Utilizing the Pyridine Nitrogen
The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a Lewis base and a potential site for organocatalysis. Pyridine and its derivatives are known to catalyze a variety of organic reactions. For instance, borane-pyridine complexes are used as reducing agents in reductive aminations. koreascience.kr The basicity of the pyridine nitrogen can be harnessed to activate substrates or reagents in a catalytic cycle. While direct organocatalytic applications of the title compound are not reported, the principle is well-established for pyridine-containing molecules.
Ligand Design for Transition Metal Catalysis
The combination of the pyridine nitrogen atom and the furan oxygen atom creates a potential bidentate N,O-ligand. Such ligands are of great interest in coordination chemistry and homogeneous catalysis. Pyridine-containing ligands are integral to many transition metal catalysts, including Crabtree's catalyst for hydrogenation. researchgate.net The specific geometry and electronic properties of the pyridinyl-furan scaffold would influence the catalytic activity and selectivity of its metal complexes.
The synthesis of furan derivatives is often achieved through transition metal-catalyzed reactions, where the furan ring itself is constructed. organic-chemistry.org Conversely, pyridinyl-furan ligands can be used to create catalysts for other transformations. The design of such ligands is crucial, as their steric and electronic properties dictate the behavior of the resulting catalyst. nih.gov
| Potential Catalytic Role | Key Structural Feature | Principle of Action |
| Organocatalyst | Pyridine Nitrogen | Acts as a Lewis base to activate substrates or reagents. |
| Ligand for Metal Catalysis | Pyridinyl-Furan Scaffold (N,O-bidentate) | Coordinates to a transition metal center, influencing its catalytic properties (activity, selectivity). |
Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The structure of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- contains several features that can participate in such interactions, leading to the formation of ordered, self-assembled structures.
The pyridine ring can engage in hydrogen bonding (if protonated or with a hydrogen bond donor) and π-π stacking interactions. The furan ring can also participate in π-π stacking. These non-covalent forces can direct the molecules to arrange themselves into larger, well-defined architectures in the solid state or in solution. researchgate.net The study of molecular aggregation in pyridine-appended fluorophores has shown the formation of 1D nanostructures. researchgate.net
The self-assembly of such molecules is highly dependent on factors like solvent and concentration. By controlling these conditions, it may be possible to generate specific supramolecular structures with tailored properties. The ability to form such ordered assemblies is crucial for the development of "bottom-up" approaches to nanotechnology and the creation of functional materials with applications in electronics and sensing.
Host-Guest Interactions and Complexation
There is currently no specific data available in the scientific literature detailing the host-guest interactions and complexation behavior of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-. The ability of a molecule to act as a host, encapsulating a "guest" molecule, is dependent on the presence of a pre-organized cavity or a flexible structure capable of forming a binding pocket. For Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, this would likely involve its participation as a guest, with its pyridinyl and furanyl moieties interacting with a larger host molecule.
General principles of host-guest chemistry suggest that the pyridinyl nitrogen could form hydrogen bonds with donor groups on a host, and the aromatic systems could engage in π-stacking within a host's cavity. However, without experimental data from techniques such as NMR titration, X-ray crystallography, or isothermal titration calorimetry for this specific compound, any discussion of its binding affinities and complex formation remains purely speculative.
Self-Assembled Structures for Functional Materials
Similarly, there is a lack of published research on the self-assembly of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- into functional materials. Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The resulting supramolecular structures can exhibit novel electronic, optical, or mechanical properties, making them attractive for applications in materials science.
For a molecule like Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, one could hypothesize the formation of various self-assembled architectures. For instance, head-to-tail hydrogen bonding involving the pyridinyl group could lead to one-dimensional chains, which might further organize into more complex three-dimensional structures through π-π stacking of the furan and pyridine rings.
The potential for this compound and its analogues to form liquid crystals, gels, or other ordered phases has not been explored. Detailed studies, including single-crystal X-ray diffraction, scanning electron microscopy (SEM), and atomic force microscopy (AFM), would be necessary to elucidate the packing arrangements and morphologies of any self-assembled structures. The absence of such studies for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- means that its potential as a building block for functional materials is yet to be realized.
Biological Activity Investigations in Vitro and Mechanistic Focus Only
In Vitro Antimicrobial Activity Screening
Evaluation against Bacterial Strains (Gram-positive and Gram-negative)
No studies were found that evaluated the in vitro antibacterial activity of Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]- against Gram-positive or Gram-negative bacteria.
Assessment against Fungal Species
No publicly available research details the assessment of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- against any fungal species.
Structure-Activity Relationship Analysis for Antimicrobial Potency
Without experimental data on the antimicrobial activity of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- and its analogues, a structure-activity relationship analysis cannot be conducted.
Cytotoxicity Evaluation in Cancer Cell Lines
In Vitro Anticancer Activity against Specific Human Cell Lines
There are no available studies reporting the in vitro anticancer activity of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- against any specific human cancer cell lines.
Investigation of Apoptosis Induction in Cellular Models
No research has been published on the investigation of apoptosis induction by Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- in any cellular models.
Mechanistic Studies on Cellular Targets (e.g., tubulin polymerization inhibition)
There is no available research in the public domain that investigates the effect of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- on tubulin polymerization or its interaction with other cellular targets.
Enzyme Inhibition Studies and Target Identification
Specific data on the inhibitory activity of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, against any enzyme class is not found in the current body of scientific literature.
No published studies detailing the results of assays of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, against specific enzyme classes such as kinases or proteases could be located.
Receptor Binding Profiles in Cell-Free Systems
There are no available public records or scientific articles that delineate the receptor binding profile of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, in cell-free assays.
Molecular Mechanisms of Action in Model Organisms (non-mammalian, non-human)
Investigations into the molecular mechanisms of action of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, in non-mammalian or non-human model organisms such as Drosophila melanogaster or Caenorhabditis elegans have not been reported in the accessible scientific literature.
Due to the absence of specific research data for Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]-, no data tables can be generated.
Future Research Directions and Challenges in Ethanone, 1 5 4 Pyridinyl 2 Furanyl Chemistry
Development of More Sustainable and Atom-Economical Synthetic Pathways
The pursuit of green chemistry is a paramount objective in modern organic synthesis. For Ethanone (B97240), 1-[5-(4-pyridinyl)-2-furanyl]- , future research will undoubtedly focus on developing synthetic routes that are not only efficient but also environmentally benign and atom-economical. researchgate.netnih.gov
Current synthetic strategies often rely on multi-step sequences that may involve stoichiometric reagents and harsh reaction conditions. A significant challenge lies in devising pathways that maximize the incorporation of all atoms from the starting materials into the final product. researchgate.net One promising avenue is the utilization of biomass-derived platform chemicals. nih.gov For instance, furfural (B47365), which can be obtained from lignocellulosic biomass, serves as a renewable precursor to the furan (B31954) moiety. nih.govmdpi.com Research could be directed towards a one-pot synthesis from furfural derivatives and pyridine-containing building blocks, potentially catalyzed by earth-abundant metals or even under metal-free conditions to avoid metal contamination in biologically relevant compounds. researchgate.netnih.gov
Another approach involves the strategic use of catalytic reactions that minimize waste. For example, developing a process conducted primarily in water would significantly reduce the reliance on organic solvents, thereby lessening the environmental impact. rsc.org The table below outlines potential sustainable strategies and the associated research challenges.
| Sustainable Strategy | Description | Key Research Challenges |
| Biomass Valorization | Using renewable feedstocks like furfural to synthesize the furan ring. nih.govmdpi.com | Developing efficient catalytic systems for the conversion of biomass to the required precursors and their subsequent coupling. |
| Atom-Economical Reactions | Employing reactions such as cycloadditions or multicomponent reactions that incorporate all atoms from the reactants into the product. researchgate.netnih.gov | Designing reaction cascades that form the furan and pyridine (B92270) rings and the ketone functionality in a single, efficient operation. |
| Green Solvents | Utilizing water or other environmentally benign solvents to replace traditional organic solvents. rsc.org | Overcoming solubility issues of non-polar reactants and developing catalysts that are active and stable in aqueous media. |
| Catalyst Development | Shifting from precious metal catalysts to those based on earth-abundant elements or organocatalysts. | Identifying and optimizing non-precious metal catalysts or metal-free systems that can achieve high yields and selectivity. |
Exploration of Bio-orthogonal Reactivity for Chemical Biology Applications
Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers a powerful toolkit for chemical biology. nih.gov The structure of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- contains functionalities that could be exploited for bio-orthogonal applications.
The furan ring, for example, can participate in Diels-Alder reactions, a cornerstone of bio-orthogonal chemistry. Future research could explore the reactivity of the furan moiety in this compound with various dienophiles under physiological conditions. Furthermore, the pyridine nitrogen can be quaternized, and the ketone group can undergo specific ligation reactions. These handles could be used to attach fluorescent probes, affinity tags, or drug molecules to the core structure, enabling its use in cellular imaging, target identification, and the construction of antibody-drug conjugates. nih.gov A recent study demonstrated a bio-orthogonal addition reaction involving a furan-2(3H)-one derivative for site-selective protein modification. nih.gov This highlights the potential of furan-based scaffolds in developing novel bioconjugation strategies.
| Potential Bio-orthogonal Reaction | Reactive Moiety | Potential Application |
| Diels-Alder Cycloaddition | Furan ring | Covalent labeling of biomolecules, in vivo imaging. |
| Ketone Ligation | Ethanone group | Attachment of probes via oxime or hydrazone formation. |
| Pyridine Quaternization | Pyridine nitrogen | Modulation of solubility and cellular uptake, targeted delivery. |
High-Throughput Synthesis and Screening for Novel Applications
High-throughput synthesis and screening (HTS) are indispensable tools in modern drug discovery and materials science. nih.gov Creating a chemical library based on the Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- scaffold could lead to the discovery of novel compounds with valuable biological activities or material properties. byu.edu
The synthetic accessibility of the core structure allows for the introduction of a wide range of substituents on both the furan and pyridine rings. By varying the substitution patterns, a large and diverse library of analogues can be generated. These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds for drug development. byu.edunih.govacs.org For example, furan- and pyridine-containing compounds have shown promise as inhibitors of various kinases and other enzymes. nih.govacs.org HTS methods, coupled with advanced analytical techniques like mass spectrometry, can rapidly identify active compounds from these libraries. nih.gov
| Library Generation Strategy | Potential Application Areas for Screening |
| Suzuki or Stille coupling at the pyridine ring | Kinase inhibitors, GPCR modulators, anticancer agents. doaj.org |
| Modification of the ethanone group | Antiviral agents, anti-inflammatory compounds. nih.gov |
| Substitution on the furan ring | Agrochemicals, materials with specific optical or electronic properties. |
Advanced Theoretical Guidance for Rational Design of Analogues with Tuned Properties
Computational chemistry provides powerful tools for the rational design of molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. nih.govresearchgate.net For Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- , theoretical methods can offer profound insights into its structure-property relationships.
Methods such as Density Functional Theory (DFT) can be used to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its analogues. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent compounds. researchgate.netresearchgate.net Molecular docking simulations can predict the binding modes of these compounds with biological targets, providing a basis for structure-based drug design. nih.govresearchgate.netnih.gov For instance, theoretical studies on similar furan-pyrazole chalcones have been used to understand their anticancer activity. nih.gov This approach allows for the in silico screening of virtual libraries, prioritizing the synthesis of the most promising candidates.
| Theoretical Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data. | Understanding the fundamental chemical nature and guiding synthetic modifications. |
| QSAR | Correlation of structural descriptors with biological activity. researchgate.net | Designing analogues with enhanced potency and selectivity. |
| Molecular Docking | Binding affinity and orientation within a biological target. researchgate.netnih.gov | Prioritizing compounds for synthesis and biological testing. |
| Molecular Dynamics (MD) Simulation | Conformational dynamics and stability of ligand-protein complexes. | Assessing the stability of the predicted binding modes over time. |
Integration of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- into Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials. nih.goverciyes.edu.trbas.bg MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. erciyes.edu.trbas.bgallfordrugs.com
A significant future direction is to either synthesize Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- via an MCR or to use it as a building block in such reactions. For example, a one-pot reaction involving a pyridine derivative, a furan precursor, and a component to install the acetyl group could be envisioned. The development of new MCRs is a continuous effort in organic chemistry. erciyes.edu.tr The integration of renewable platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) into MCRs has already been explored, providing a template for how furan-containing compounds can be utilized. allfordrugs.com
Conversely, the reactive ketone and the aromatic rings of the target molecule could participate in known MCRs like the Ugi or Passerini reactions, leading to the creation of highly functionalized and complex molecular architectures. nih.gov This would open up new chemical space and provide rapid access to novel derivatives for screening and application development. The development of a four-component reaction to produce thieno[2,3-d]pyrimidin-4-amines demonstrates the power of MCRs in creating complex heterocycles in a single step. nih.gov Similarly, five-component reactions have been developed for the synthesis of other complex hybrid systems. rsc.org
| MCR Approach | Potential Reactants | Potential Products |
| Synthesis via MCR | Pyridine-4-carboxaldehyde, a 1,3-dicarbonyl compound, an amine. | Analogues of the target molecule with diverse substitutions. |
| Use as a building block in MCR | Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- , an amine, an isocyanide, a carboxylic acid (Ugi reaction). | Complex peptide-like structures incorporating the furan-pyridine scaffold. |
Q & A
Q. What are the recommended synthetic routes for preparing Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- in laboratory settings?
Methodological Answer: The synthesis of substituted furanone derivatives typically involves condensation reactions. For example, intermolecular condensation of acetoxy-ethanone intermediates with heterocyclic substituents (e.g., pyridinyl groups) under acidic or basic catalysis is a common strategy . A plausible route for this compound could involve:
Precursor Preparation : Reacting 4-pyridinyl-furan derivatives with acetylating agents (e.g., acetic anhydride) under controlled temperatures.
Condensation : Using a catalyst like p-toluenesulfonic acid (PTSA) to facilitate ketone formation at the furan's 2-position.
Purification : Column chromatography or recrystallization to isolate the product, verified via TLC and NMR .
Q. How should researchers characterize the purity and structural integrity of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- post-synthesis?
Methodological Answer: Key analytical techniques include:
Q. What safety precautions are essential when handling Ethanone derivatives with pyridinyl and furanyl substituents?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust, as furan derivatives may irritate respiratory systems .
- Storage : In airtight containers under inert gas (N) at 2–8°C to prevent degradation or oxidation .
Advanced Research Questions
Q. What analytical techniques are most effective for resolving discrepancies in reported physical properties of substituted furanone derivatives?
Methodological Answer: Discrepancies in properties like boiling points or enthalpies can arise from measurement conditions (e.g., pressure). To resolve these:
- Differential Scanning Calorimetry (DSC) : Measure melting/boiling points under standardized conditions .
- Vapor Pressure Osmometry : Determine purity-driven variations in colligative properties .
- Cross-Validation : Compare data across multiple techniques (e.g., NIST-reported boiling points at 0.013 bar vs. ambient pressure) .
Q. How can computational chemistry aid in predicting the reactivity and stability of Ethanone, 1-[5-(4-pyridinyl)-2-furanyl]- under varying experimental conditions?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry to predict electrophilic/nucleophilic sites (e.g., acetyl group reactivity) .
- Molecular Dynamics (MD) : Simulate thermal stability by modeling bond dissociation energies under elevated temperatures .
- Solvent Effects : Use COSMO-RS to predict solubility in polar vs. non-polar solvents, guiding reaction media selection .
Q. What strategies are employed to investigate electronic interactions between pyridinyl and furanyl moieties, and how do these influence spectroscopic profiles?
Methodological Answer:
- UV-Vis Spectroscopy : Analyze absorption bands to assess conjugation effects (e.g., bathochromic shifts due to π-π* transitions) .
- X-ray Crystallography : Resolve 3D structure to quantify dihedral angles between rings, correlating with resonance-assisted hydrogen bonding (RAHB) .
- Hammett Constants : Measure substituent effects on reaction rates (e.g., pyridine’s electron-withdrawing nature reduces furan’s aromaticity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
